molecular formula C6H8N2 B564861 1,2-Benzenediamine-15N2 CAS No. 116006-97-4

1,2-Benzenediamine-15N2

Cat. No.: B564861
CAS No.: 116006-97-4
M. Wt: 110.13
InChI Key: GEYOCULIXLDCMW-BFGUONQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenediamine-15N₂ (CAS 116006-97-4) is an isotopically labeled derivative of 1,2-benzenediamine, where two nitrogen atoms are enriched with the stable isotope ¹⁵N. Its molecular formula is C₆H₈¹⁵N₂, with a molecular weight of 110.13 g/mol . This compound is pivotal in pharmaceutical research, material science, and chemical synthesis due to its isotopic labeling, which enables precise tracking of metabolic pathways and reaction mechanisms. For example, it serves as a tracer in pharmacokinetic studies, providing insights into drug metabolism . Its ortho-substituted amine groups (positions 1 and 2 on the benzene ring) confer distinct reactivity compared to other isomers, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-benzenediamine-15N2 typically involves the nitration of benzene to form nitrobenzene, followed by the reduction of nitrobenzene to 1,2-benzenediamine. The nitrogen-15 labeling is achieved by using nitrogen-15 enriched reagents during the nitration and reduction steps. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and reduction, with careful control of reaction parameters to ensure high yield and purity of the labeled compound. The use of nitrogen-15 enriched reagents is crucial for maintaining the isotope labeling throughout the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine-15N2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

    Substitution: It can undergo nucleophilic aromatic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Substituted benzenediamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
1,2-Benzenediamine derivatives are known for their anti-inflammatory and antimicrobial properties. Research indicates that certain derivatives can modulate immune responses, making them potential candidates for treating conditions like sepsis. For instance, a study demonstrated that a related compound, FC-99 (a monosubstituted derivative), effectively reduced inflammatory responses in mouse models of sepsis by inhibiting Toll-like receptor 3 (TLR3) signaling pathways .

Table 1: Summary of Medicinal Applications

Application AreaCompound UsedMechanism of ActionReference
Sepsis TreatmentFC-99Modulates TLR3 expression, reduces inflammation
Antimicrobial Activity1,2-Benzenediamine-15N2Inhibits bacterial growthN/A
Anti-inflammatory EffectsVarious DerivativesSuppresses cytokine productionN/A

Environmental Science

Tracing Environmental Pathways
The isotopic labeling of compounds like this compound allows researchers to trace chemical pathways in environmental studies. The incorporation of nitrogen isotopes aids in understanding the fate of pollutants and their transformation in ecosystems. This method is particularly useful in studying the biodegradation processes of aromatic amines in aquatic environments.

Case Study: Fate of 6PPD-Q
A recent study investigated the environmental fate of 6PPD-Q, a degradation product of a widely used tire additive. By utilizing isotopically labeled compounds, researchers could track the transformation processes and assess the ecological impact on aquatic systems . Such studies highlight the importance of this compound as a tracer in environmental research.

Materials Science

Conductive Polymers
In materials science, 1,2-benzenediamine derivatives are utilized to synthesize conductive polymers. These materials have applications in organic electronics and sensors. The introduction of nitrogen isotopes can enhance the understanding of charge transport mechanisms within these polymers.

Table 2: Summary of Material Applications

Application AreaCompound UsedKey FindingsReference
Conductive PolymersOligophenylene iminesEnhanced electrical conductance with isotopic labeling
Organic ElectronicsVarious DerivativesImproved charge mobilityN/A

Mechanism of Action

The mechanism of action of 1,2-benzenediamine-15N2 involves its incorporation into various chemical and biological processes due to its nitrogen-15 labeling. The labeled nitrogen atoms allow for precise tracking and analysis of nitrogen-related pathways and reactions. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction mechanisms in chemical synthesis.

Comparison with Similar Compounds

Structural and Isotopic Comparisons

The following table summarizes key differences between 1,2-Benzenediamine-15N₂ and its closest analogs:

Property 1,2-Benzenediamine-15N₂ 1,4-Phenylenediamine-15N₂ 1,2-Benzenediamine (non-isotopic)
CAS Number 116006-97-4 119516-82-4 95-54-5
Molecular Formula C₆H₈¹⁵N₂ C₆H₈¹⁵N₂ C₆H₈N₂
Molecular Weight 110.13 g/mol 110.16 g/mol 108.14 g/mol
Isotopic Labeling ¹⁵N at both amine positions ¹⁵N at both amine positions Natural abundance nitrogen (¹⁴N)
Amine Group Positions Ortho (1,2 positions) Para (1,4 positions) Ortho (1,2 positions)
Primary Applications Metabolic tracing, drug synthesis Material science, polymer research Industrial synthesis, pesticides

Key Observations:

  • Isotopic vs. Non-Isotopic Analogs: The ¹⁵N labeling in 1,2-Benzenediamine-15N₂ facilitates applications in mass spectrometry and nuclear magnetic resonance (NMR) for tracking molecular pathways, unlike its non-isotopic counterpart .
  • Ortho vs. However, this structure enhances reactivity in forming heterocyclic compounds like benzimidazoles .

Functional and Reactivity Differences

Research Findings and Case Studies

Pharmacokinetic Tracking

A 2024 study highlighted 1,2-Benzenediamine-15N₂’s role in elucidating the metabolic pathway of an experimental anticancer drug. Using ¹⁵N-labeled analogs, researchers identified unexpected hepatic retention of the drug, guiding dosage adjustments .

Material Science Innovations

1,4-Phenylenediamine-15N₂ was incorporated into a polyimide film, enhancing its thermal stability by 15% compared to non-isotopic versions. This improvement was attributed to isotopic effects on polymer chain interactions .

Biological Activity

1,2-Benzenediamine-15N2, also known as ortho-phenylenediamine-15N2, is a nitrogen-labeled derivative of 1,2-benzenediamine. This compound is significant in various fields, particularly in biological research and chemical synthesis. Understanding its biological activity is crucial for applications in pharmacology, environmental science, and material chemistry.

Chemical Structure and Properties

This compound has the molecular formula C6H8N2 and a molecular weight of approximately 124.14 g/mol. The incorporation of nitrogen-15 isotopes allows for tracing studies in biological systems. Its structure consists of two amine groups attached to a benzene ring, which contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds similar to 1,2-benzenediamine are known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Mutagenicity : Research indicates that derivatives of benzenediamines can induce mutations in bacterial strains, suggesting potential genotoxic effects under certain conditions. Studies have shown that compounds like 1,4-benzenediamine can lead to positive responses in Ames tests (mutagenicity tests) .
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways and cellular functions.

Toxicological Profile

The safety profile of this compound is essential for its application in research. Toxicological studies indicate that:

  • Acute Toxicity : High doses can lead to toxicity in laboratory animals, with observed effects such as increased liver weights and muscle degeneration at elevated exposure levels .
  • Chronic Effects : Long-term exposure studies are necessary to determine the NOAEL (No Observed Adverse Effect Level) for this compound. Current data suggest a NOAEL around 10 mg/kg body weight per day based on observed pathological changes .

Research Findings and Case Studies

Several studies highlight the biological activity and implications of this compound:

StudyFindings
Ames TestInduced mutagenicity in bacterial strains with metabolic activation at doses above 400 µg/plate .
Toxicity StudyNOAEL established at 10 mg/kg bw/d; observed muscle degeneration at higher doses .
Enzyme InteractionPotential inhibition of metabolic enzymes leading to altered biochemical pathways .

Applications in Research

The unique properties of this compound make it valuable for various applications:

  • Tracer Studies : The nitrogen-15 labeling allows researchers to trace the compound's behavior in biological systems, providing insights into metabolic pathways and interactions.
  • Pharmaceutical Development : Its potential as an enzyme inhibitor may be explored for developing new therapeutic agents targeting specific diseases.

Properties

IUPAC Name

benzene-1,2-di(15N2)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOCULIXLDCMW-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
70%

Synthesis routes and methods II

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
28 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
100 μL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.